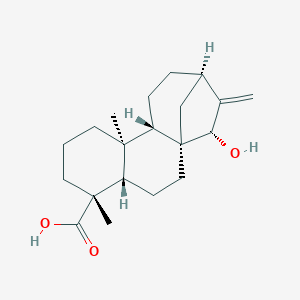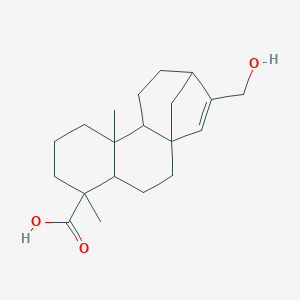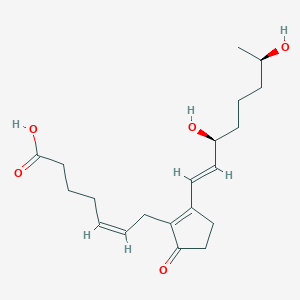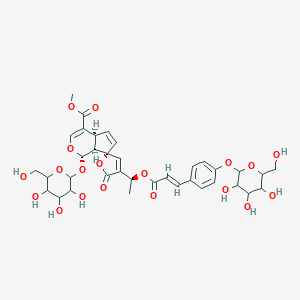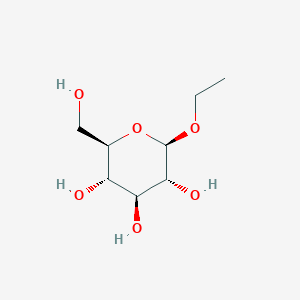![molecular formula C31H42O17 B210156 methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate CAS No. 39011-92-2](/img/structure/B210156.png)
methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ヌエジェニドは、イリドイド配糖体であり、イヌツゲ属植物など、さまざまな植物種から単離されています。中国では伝統的に、熱を冷まし、毒素を除去する薬効があるとされています。 ヌエジェニドは、抗腫瘍、抗酸化、抗炎症など、さまざまな生物活性を示します .
科学的研究の応用
Chemistry: Nuezhenide is used as a starting material for the synthesis of various bioactive compounds.
Biology: It is studied for its effects on cellular processes, including its anti-inflammatory and antioxidant properties.
Medicine: Nuezhenide has shown potential in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties
作用機序
ヌエジェニドは、さまざまな分子標的や経路を通じて効果を発揮します。主な作用機序の1つは、NF-κB経路の阻害であり、炎症反応や免疫反応において重要な役割を果たしています。 ヌエジェニドは、IKKα/β、IκBα、p65などのリン酸化タンパク質の発現を抑制することで、亜硝酸、TNF-α、IL-6などの炎症性サイトカインの放出を抑制します .
Safety and Hazards
将来の方向性
While Nuzhenide has shown promising results in terms of its anti-inflammatory and antioxidant activities, more research is needed to fully understand its potential therapeutic applications. Future studies could focus on exploring its anti-tumor properties, its effects on glucose regulation , and its potential use in the treatment of other diseases.
生化学分析
Biochemical Properties
Nuezhenide plays a significant role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as IKKα/β and IκBα, leading to the suppression of their phosphorylation . Additionally, Nuezhenide interacts with the NF-κB pathway, inhibiting the translocation of NF-κB/p65 from the cytoplasm to the nucleus . These interactions result in the reduction of inflammatory cytokines such as TNF-α and IL-6 .
Cellular Effects
Nuezhenide exerts notable effects on various cell types and cellular processes. In LPS-stimulated RAW264.7 cells, Nuezhenide reduces the release of inflammatory cytokines and inhibits the levels of reactive oxygen species (ROS), nitric oxide (NO), and calcium ions (Ca2+) . It also reverses the loss of mitochondrial membrane potential (MMP) induced by LPS . These effects suggest that Nuezhenide plays a crucial role in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Nuezhenide involves its ability to inhibit the NF-κB pathway. By suppressing the phosphorylation of IKKα/β and IκBα, Nuezhenide prevents the activation and nuclear translocation of NF-κB/p65 . This inhibition leads to a decrease in the expression of pro-inflammatory cytokines and other inflammatory mediators . Additionally, Nuezhenide’s antioxidative properties are attributed to its ability to reduce ROS levels and maintain mitochondrial function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nuezhenide have been observed to change over time. Studies have shown that Nuezhenide maintains its stability and continues to exert anti-inflammatory and antioxidative effects over extended periods . Long-term exposure to Nuezhenide in vitro has demonstrated sustained inhibition of inflammatory cytokine release and preservation of mitochondrial function
Dosage Effects in Animal Models
The effects of Nuezhenide vary with different dosages in animal models. At lower doses, Nuezhenide exhibits significant anti-inflammatory and antioxidative effects without noticeable toxicity . At higher doses, some adverse effects such as cytotoxicity have been observed . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential toxic effects.
Metabolic Pathways
Nuezhenide is involved in several metabolic pathways, particularly those related to inflammation and oxidative stress. It interacts with enzymes such as IKKα/β and IκBα, influencing the NF-κB pathway . Additionally, Nuezhenide affects the levels of ROS, NO, and Ca2+, which are critical mediators of cellular metabolism and signaling . These interactions highlight the compound’s role in modulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, Nuezhenide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its interactions with biomolecules such as NF-κB/p65, which guide its translocation to the nucleus . These interactions ensure that Nuezhenide reaches its target sites to exert its biological effects.
Subcellular Localization
Nuezhenide’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors . Its localization is directed by specific targeting signals and post-translational modifications that guide it to these compartments . This precise localization is essential for Nuezhenide to effectively modulate cellular processes and exert its therapeutic effects.
準備方法
合成ルートと反応条件
ヌエジェニドの合成は、一般的に、モクセイ属植物の果実など、天然源からの抽出を伴います。 抽出プロセスには、メタノールまたはエタノールを用いた溶媒抽出、続いてカラムクロマトグラフィーなどの精製工程が含まれます .
工業生産方法
ヌエジェニドの工業生産は、植物材料からの大規模抽出を伴います。プロセスには、植物材料の乾燥、微粉砕、その後、メタノールまたはエタノールなどの溶媒を用いた抽出が含まれます。 抽出物は、その後、高性能液体クロマトグラフィー(HPLC)などの手法を用いて精製し、純粋なヌエジェニドを得ます .
化学反応の分析
反応の種類
ヌエジェニドは、以下を含む、さまざまな化学反応を起こします。
酸化: ヌエジェニドは、酸化されてさまざまな誘導体になります。
還元: 還元反応は、ヌエジェニド中の配糖結合を修飾できます。
一般的な試薬と条件
ヌエジェニドの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 反応は、一般的に、特定の温度やpHレベルなどの制御された条件下で行われます .
生成される主な生成物
ヌエジェニドの反応から生成される主な生成物には、さまざまな酸化および還元誘導体が含まれ、これらは母体化合物と比較して、異なる生物活性を示す可能性があります .
科学研究の応用
化学: ヌエジェニドは、さまざまな生物活性化合物の合成の出発物質として使用されます。
生物学: 抗炎症作用や抗酸化作用など、細胞プロセスへの影響が研究されています。
医学: ヌエジェニドは、炎症性疾患、がん、神経変性疾患の治療に可能性を示しています。
類似化合物との比較
ヌエジェニドは、オレウロペインなどの他のセコイリドイド化合物と構造的に関連しています。
オレウロペイン: オリーブの葉に含まれ、抗酸化作用で知られています。
リグストロシド: 同様の生物活性を有する別のセコイリドイドです。
サリドロシド: 抗酸化作用と抗炎症作用のあるフェニルエタノイドです。
これらの化合物と比較して、ヌエジェニドは、その特定の分子構造と、NF-κB経路を通じた強力な抗炎症作用のために独特です .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Nuzhenide can be achieved through the extraction of natural sources or by chemical synthesis. The chemical synthesis pathway is more commonly used due to its high yield and purity.", "Starting Materials": [ "Vanillin", "3,4-dihydroxybenzoic acid", "Ethyl acetate", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Dissolve 1.5 g of vanillin and 2 g of 3,4-dihydroxybenzoic acid in 60 mL of ethyl acetate.", "Step 2: Add 1.5 g of sodium hydroxide to the mixture and stir for 30 minutes at room temperature.", "Step 3: Filter the mixture and wash the residue with ethyl acetate.", "Step 4: Combine the filtrate and washings and evaporate the solvent under reduced pressure.", "Step 5: Dissolve the residue in methanol and filter the solution.", "Step 6: Concentrate the filtrate and precipitate the product by adding diethyl ether.", "Step 7: Collect the precipitate by filtration and dry it under vacuum to obtain Nuzhenide." ] } | |
CAS番号 |
39011-92-2 |
分子式 |
C31H42O17 |
分子量 |
686.7 g/mol |
IUPAC名 |
methyl (5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3/b16-3+/t17?,19-,20-,22-,23-,24+,25+,26-,27-,29+,30-,31+/m1/s1 |
InChIキー |
STKUCSFEBXPTAY-YTECAPLWSA-N |
異性体SMILES |
C/C=C\1/[C@@H](OC=C(C1CC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O |
正規SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O |
外観 |
Powder |
同義語 |
nuezhenide specnuezhenide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)

